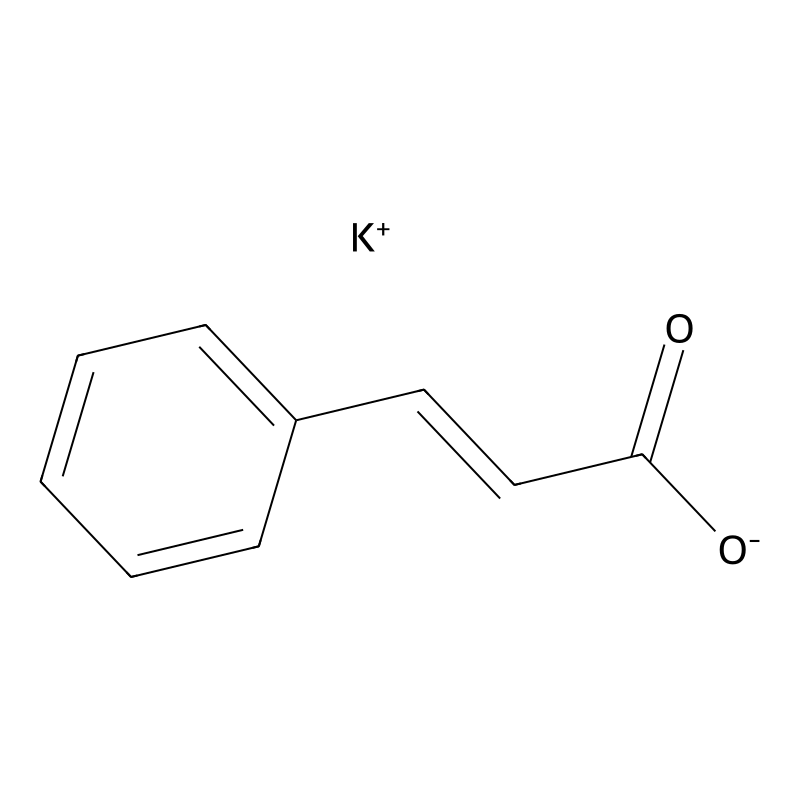

Potassium cinnamate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Potassium cinnamate is the potassium salt of cinnamic acid, characterized by the chemical formula and a molecular weight of 186.25 g/mol. It appears as a white crystalline solid and is soluble in water. This compound is derived from the naturally occurring aromatic compound found in cinnamon and has garnered attention due to its potential applications in various fields, particularly as a food preservative due to its antimicrobial properties .

- Oxidation: It can be oxidized to yield various cinnamic acid derivatives, utilizing oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction: The compound can undergo reduction to form cinnamyl alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Potassium cinnamate can engage in substitution reactions, leading to the formation of different cinnamate esters and amides, often facilitated by alcohols or amines under acidic or basic conditions .

These reactions highlight its versatility as a chemical compound in organic synthesis.

Potassium cinnamate exhibits significant antimicrobial activity, particularly against bacterial and fungal cells. Its mechanism of action involves damaging the cell membranes of these microorganisms, disrupting their energy metabolism, and preventing biofilm formation. This activity positions potassium cinnamate as a potential agent for use in food preservation and other applications where microbial growth is a concern . Furthermore, it interacts with key enzymes in the phenylpropanoid pathway, which is essential for synthesizing various phenolic compounds.

The synthesis of potassium cinnamate typically involves a neutralization reaction between cinnamic acid and potassium hydroxide. The process can be summarized as follows:

- Dissolve cinnamic acid in an appropriate solvent (e.g., ethanol or water).

- Add potassium hydroxide to the solution.

- Stir the mixture until the reaction completes, resulting in potassium cinnamate.

- Isolate the product through filtration and drying.

In industrial settings, methods such as spray-drying may be employed to produce a powdery form of potassium cinnamate with enhanced flowability and dissolution rates .

Potassium cinnamate has several notable applications:

- Food Preservation: It serves as a natural food preservative due to its strong antibacterial properties against molds, yeasts, and bacteria that cause food spoilage. Typical usage concentrations range from 0.1% to 0.5% depending on the specific application .

- Antioxidant: The compound also acts as an antioxidant, potentially extending the shelf life of food products by preventing oxidative degradation.

- Health Benefits: Beyond its preservative qualities, potassium cinnamate is associated with various health benefits such as anti-inflammatory effects, metabolic promotion, and potential anti-cancer properties .

Research indicates that potassium cinnamate interacts effectively with microbial cell structures, particularly targeting ergosterol present in fungal membranes. This interaction enhances its antimicrobial efficacy across various pH levels (2-7), making it suitable for diverse food products without losing effectiveness due to environmental changes . Ongoing studies are exploring its potential roles in other applications such as wastewater treatment and radiation protection.

Potassium cinnamate shares similarities with several other compounds derived from cinnamic acid or related structures. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Cinnamic Acid | Naturally occurring; used widely in flavoring | |

| Sodium Benzoate | Common synthetic preservative; limited antibacterial spectrum | |

| Potassium Sorbate | Widely used preservative but less effective against molds | |

| Cinnamyl Alcohol | Aromatic compound; used in fragrances |

Potassium cinnamate stands out due to its dual role as both a food preservative and a compound with potential health benefits, making it an attractive alternative to traditional preservatives like sodium benzoate and potassium sorbate .

The synthesis of potassium cinnamate primarily involves neutralization reactions between cinnamic acid and potassium-containing bases. These methods are widely adopted due to their simplicity and compatibility with large-scale production.

Reaction Mechanisms of Cinnamic Acid with Potassium Hydroxide

The reaction between cinnamic acid (C₉H₈O₂) and potassium hydroxide (KOH) proceeds via a classic acid-base neutralization mechanism. The carboxylic acid group of cinnamic acid deprotonates in the presence of KOH, forming potassium cinnamate (C₉H₇KO₂) and water:

$$ \text{C₉H₈O₂ + KOH → C₉H₇KO₂ + H₂O} $$

This exothermic reaction is typically conducted in aqueous or polar aprotic solvents like dimethyl sulfoxide (DMSO). For instance, a study demonstrated that dissolving 2-hydroxy-trans-cinnamic acid in DMSO with powdered KOH (5.127 g, 91.3743 mmol) at room temperature for 2 hours yielded the corresponding potassium salt. The choice of solvent influences reaction kinetics, with DMSO facilitating faster dissolution of reactants compared to water.

Optimization of Reaction Parameters (pH, Temperature, Catalysts)

Key parameters affecting yield and purity include pH, temperature, and reactant stoichiometry. Neutralization reactions require precise pH control to ensure complete deprotonation of cinnamic acid. For example, maintaining a pH of 8.5–9.5 during the reaction ensures optimal conversion without forming side products. Temperature also plays a critical role: while room-temperature reactions suffice for small-scale synthesis, industrial processes often employ mildly elevated temperatures (50–80°C) to accelerate reaction rates.

Catalysts are seldom used in this reaction due to the high reactivity of KOH. However, stoichiometric excess of KOH (1.2–1.5 equivalents) is common to drive the reaction to completion. Post-reaction acidification with hydrochloric acid (HCl) is unnecessary here, unlike in procedures involving weaker bases like potassium carbonate (K₂CO₃).

X-ray Diffraction (XRD) Studies

X-ray diffraction studies of potassium cinnamate are limited in the literature, but indirect insights can be drawn from its intercalation behavior in layered materials. For example, when trans-cinnamate anions are intercalated into layered yttrium hydroxide, XRD patterns reveal a basal interlayer distance of 21.7 Å, attributed to the orientation of the trans-isomer within the host structure [2]. This spacing contracts to 15.9 Å upon UV-induced isomerization to the cis-form, demonstrating the structural flexibility of cinnamate anions in crystalline systems [2]. While direct XRD data for pure potassium cinnamate crystals are sparse, its monoclinic crystal structure is inferred from analogous metal cinnamate complexes, which exhibit characteristic diffraction peaks between 10° and 30° (2θ) [4].

Fourier-Transform Infrared Spectroscopy (FT-IR) Signatures

Fourier-Transform Infrared Spectroscopy analyses of potassium cinnamate reveal distinct vibrational modes associated with its functional groups. The carboxylate group (COO⁻) exhibits asymmetric and symmetric stretching vibrations at 1,570 cm⁻¹ and 1,390 cm⁻¹, respectively, consistent with the deprotonation of cinnamic acid [2]. The aromatic C=C stretching of the phenyl ring appears at 1,630 cm⁻¹, while the trans-vinyl group (CH=CH) shows a strong absorption band at 1,640 cm⁻¹ [3]. Additionally, out-of-plane bending vibrations of the aromatic hydrogens are observed at 760 cm⁻¹ and 690 cm⁻¹, confirming the monosubstituted benzene ring [3]. These signatures differentiate potassium cinnamate from its acidic precursor, which displays a prominent carbonyl (C=O) stretch at 1,714 cm⁻¹ in cinnamic acid [2].

Table 1: FT-IR Spectral Assignments for Potassium Cinnamate

| Vibration Mode | Wavenumber (cm⁻¹) | Source |

|---|---|---|

| COO⁻ asymmetric stretch | 1,570 | [2] |

| COO⁻ symmetric stretch | 1,390 | [2] |

| Aromatic C=C stretch | 1,630 | [3] |

| Trans-vinyl CH=CH stretch | 1,640 | [3] |

| Aromatic C-H out-of-plane bend | 760, 690 | [3] |

Thermal Stability Profiles

Thermogravimetric analysis of potassium cinnamate indicates decomposition onset near 265°C, aligning with its reported boiling point [4]. The compound remains stable under ambient conditions but undergoes gradual mass loss above 150°C, attributed to the liberation of water molecules and subsequent decomposition of the organic moiety. Differential scanning calorimetry (DSC) curves show an endothermic peak at 133°C, corresponding to the melting point of trans-cinnamic acid, though the potassium salt itself does not exhibit a distinct melting transition [4]. The flash point of 189.5°C suggests moderate flammability, necessitating cautious handling during high-temperature applications [4].

Table 2: Thermal Properties of Potassium Cinnamate

| Property | Value | Source |

|---|---|---|

| Decomposition onset | 265°C | [4] |

| Flash point | 189.5°C | [4] |

| Melting point (trans-isomer) | 133°C (parent acid) | [4] |

Solubility Characteristics in Various Solvent Systems

Potassium cinnamate exhibits high solubility in polar solvents, with water solubility exceeding 50 g/L at 25°C due to its ionic nature [4]. In ethanol, solubility is reduced to approximately 10 g/L, while nonpolar solvents like hexane and diethyl ether dissolve less than 1 g/L [4]. The compound’s solubility profile is pH-dependent, remaining stable across a broad range (pH 2–7), which enhances its utility in food and pharmaceutical formulations [4]. Isopropanol suspensions demonstrate negligible ion exchange, indicating low solubility in branched alcohols [2].

Table 3: Solubility of Potassium Cinnamate in Common Solvents

| Solvent | Solubility (g/L, 25°C) | Source |

|---|---|---|

| Water | >50 | [4] |

| Ethanol | ~10 | [4] |

| Isopropanol | <1 | [2] |

| Diethyl ether | <1 | [4] |